N-[4-(2-chloropropanoyl)phenyl]acetamide

Catalog No.
S775743
CAS No.
81112-08-5
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(2-chloropropanoyl)phenyl]acetamide

CAS Number

81112-08-5

Product Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]acetamide

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14)

InChI Key

FWBXOIYYUSIMST-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl

N-[4-(2-chloropropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C11_{11}H12_{12}ClNO2_2 and a molecular weight of 225.67 g/mol. It is characterized by the presence of a 2-chloropropanoyl group attached to a phenyl ring, which is further linked to an acetamide group. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the context of drug development and biological activity assessments .

While the molecule can be found in various chemical databases like PubChem and Sigma-Aldrich , there are no reported scientific studies or publications directly investigating its properties or potential applications.

Future Research Potential:

The presence of an amide bond and a chlorinated functional group suggests N-[4-(2-chloropropanoyl)phenyl]acetamide could hold potential for various research areas, including:

  • Medicinal chemistry: The molecule's structure shares similarities with known bioactive compounds, particularly other N-substituted phenyl acetamides reported to possess anticonvulsant activity . Further research could explore its potential therapeutic effects in various disease models.
  • Material science: The molecule's functional groups might be of interest for exploring its potential applications in areas like polymer synthesis or the development of new materials with specific properties.

The synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide typically involves acylation reactions where the corresponding amines are reacted with acyl chlorides. The reaction can be represented as follows:

  • Acylation Reaction:
    Amine+Acyl ChlorideN 4 2 chloropropanoyl phenyl acetamide+HCl\text{Amine}+\text{Acyl Chloride}\rightarrow \text{N 4 2 chloropropanoyl phenyl acetamide}+\text{HCl}

This reaction generally proceeds under mild conditions and can yield the desired compound with good efficiency .

N-[4-(2-chloropropanoyl)phenyl]acetamide has been investigated for various biological activities, particularly its potential as an anticonvulsant agent. Studies have shown that derivatives of acetamides, including this compound, exhibit significant anticonvulsant properties in animal models. The mechanism of action may involve modulation of neurotransmitter systems or ion channels . Additionally, it has been noted for its potential cytotoxic effects against certain cancer cell lines, indicating its relevance in cancer research .

The synthesis methods for N-[4-(2-chloropropanoyl)phenyl]acetamide typically include:

  • Direct Acylation: Using 2-chloropropanoyl chloride and an appropriate amine (e.g., p-aminophenol) in a solvent such as dichloromethane or acetone.
  • Reflux Conditions: The reaction mixture is often refluxed to enhance the rate of reaction, followed by purification techniques such as recrystallization or chromatography to isolate the final product .

N-[4-(2-chloropropanoyl)phenyl]acetamide finds applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticonvulsant drugs.
  • Biochemical Research: Used in proteomics and drug interaction studies.
  • Pharmaceutical Industry: Potentially useful in formulating drugs targeting neurological disorders .

Interaction studies involving N-[4-(2-chloropropanoyl)phenyl]acetamide have focused on understanding its binding affinities with biological targets. Molecular docking studies suggest that this compound can interact effectively with specific receptors or enzymes involved in neurotransmission and cancer cell proliferation. These interactions are often evaluated using computational methods alongside experimental assays to validate findings .

Several compounds share structural similarities with N-[4-(2-chloropropanoyl)phenyl]acetamide, including:

  • N-(4-Chlorophenyl)acetamide: Lacks the chloropropanoyl group but retains similar acetamide characteristics.
  • N-[4-(Ethylsulfamoyl)phenyl]acetamide: Exhibits different biological activity profiles due to the presence of an ethylsulfamoyl group.
  • N-[4-(Bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-[4-(2-chloropropanoyl)phenyl]acetamide2-Chloropropanoyl groupAnticonvulsant, cytotoxic
N-(4-Chlorophenyl)acetamideChlorine substitution on phenylModerate analgesic properties
N-[4-(Ethylsulfamoyl)phenyl]acetamideEthylsulfamoyl groupVaries; potential antimicrobial
N-[4-(Bromophenyl)acetamideBromine substitution on phenylVaries; potential anticancer

N-[4-(2-chloropropanoyl)phenyl]acetamide stands out due to its unique chloropropanoyl moiety, which may enhance its pharmacological profile compared to other structurally similar compounds .

XLogP3

2.3

Other CAS

81112-08-5

Dates

Modify: 2023-08-15

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